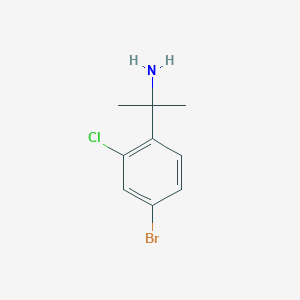

2-(4-Bromo-2-chlorophenyl)propan-2-amine

Description

Contextualization of Halogenated Aryl Amines in Contemporary Organic Synthesis Research

Halogenated aryl amines are a class of organic compounds that hold a significant position in modern organic synthesis and medicinal chemistry. The presence of halogen atoms on the aromatic ring dramatically influences the electronic properties and reactivity of the amine, making these compounds valuable precursors and building blocks for a wide array of more complex molecules. ncert.nic.in They serve as key intermediates in numerous synthetic transformations, most notably in metal-catalyzed cross-coupling reactions, which are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds. wiley-vch.de The strategic placement of halogens can also be used to modulate the pharmacological properties of a molecule, a tactic frequently employed in drug discovery. ncert.nic.in The development of efficient and regioselective halogenation methods for aromatic amines remains an active area of research, aiming for more sustainable and controlled synthetic processes.

Significance of 2-(4-Bromo-2-chlorophenyl)propan-2-amine as a Synthetic Target and Research Scaffold

Within the broader class of halogenated aryl amines, this compound stands out as a compound of particular interest. Its structure, featuring a sterically hindered tertiary amine and a di-halogenated phenyl ring, presents both synthetic challenges and opportunities. This specific arrangement of functional groups makes it a valuable scaffold for the synthesis of novel compounds with potential applications in medicinal chemistry. The presence of both bromine and chlorine atoms offers differential reactivity, allowing for selective functionalization through various cross-coupling reactions. This potential for diversification makes it an attractive target for researchers looking to create libraries of compounds for biological screening. For instance, related structures have been investigated for their potential as endothelin receptor antagonists, suggesting a possible avenue of research for derivatives of this compound. uni.lu

Overview of Academic Research Objectives and Scope for the Compound

Academic research centered on this compound and its analogs primarily focuses on its utility as a synthetic intermediate. The key research objectives include the development of efficient and stereoselective synthetic routes to access this and related chiral amines. A significant part of the research scope involves exploring its reactivity in various chemical transformations to generate novel molecular architectures. The hydrochloride salt of the compound, this compound hydrochloride, is commercially available, which facilitates its use in research and development. bldpharm.com Documentation for this salt often includes spectral data such as NMR, HPLC, and LC-MS, which are crucial for the characterization of new derivatives. bldpharm.com The investigation of substituted 2-phenylpropan-2-amines, a class to which this compound belongs, is driven by the quest for new therapeutic agents and a deeper understanding of structure-activity relationships in medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C9H11BrClN |

|---|---|

Molecular Weight |

248.55 g/mol |

IUPAC Name |

2-(4-bromo-2-chlorophenyl)propan-2-amine |

InChI |

InChI=1S/C9H11BrClN/c1-9(2,12)7-4-3-6(10)5-8(7)11/h3-5H,12H2,1-2H3 |

InChI Key |

PRBZVYNHZKIONE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=C(C=C(C=C1)Br)Cl)N |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 4 Bromo 2 Chlorophenyl Propan 2 Amine

Electrophilic Aromatic Substitution Pathways on the Halogenated Phenyl Ring

The halogenated phenyl ring of 2-(4-bromo-2-chlorophenyl)propan-2-amine is the primary site for electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is governed by the combined directing effects and steric hindrance of the substituents: the bromo, chloro, and propan-2-amine groups.

Both bromine and chlorine are ortho, para-directing groups due to their ability to donate a lone pair of electrons via resonance, which can stabilize the arenium ion intermediate formed during electrophilic attack. stackexchange.comlibretexts.org However, they are also deactivating groups due to their strong inductive electron-withdrawing effect. stackexchange.comlibretexts.org The secondary amine group, specifically the N-isopropylaniline moiety, is an activating group and also directs incoming electrophiles to the ortho and para positions.

In the case of this compound, the positions ortho and para to the activating amine group are already substituted by chlorine and bromine, respectively. Therefore, electrophilic attack will be directed to the remaining open positions on the aromatic ring. The directing effects of the bromo and chloro substituents will then determine the final position of substitution. While both are ortho, para-directing, the relative activating/deactivating strength and steric hindrance will play a crucial role. Generally, the activating effect of the amine group, even though sterically hindered, will dominate.

A significant factor influencing the reaction pathway is steric hindrance. The bulky isopropyl group on the nitrogen atom, as well as the existing halogen substituents, can impede the approach of an electrophile to the positions ortho to the amine group. stackexchange.comnumberanalytics.comucalgary.ca This steric hindrance can lead to a preference for substitution at the less hindered para position relative to the amine, which is already occupied by the bromine atom. Therefore, any further substitution would likely occur at the position ortho to the bromine and meta to the chlorine and amine groups.

The general mechanism for electrophilic aromatic substitution proceeds through the formation of a sigma complex (arenium ion), followed by the removal of a proton to restore aromaticity. libretexts.orgnih.gov The stability of the intermediate carbocation is key to determining the reaction rate and regioselectivity.

Interactive Data Table: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -NHR (Amine) | Activating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -Cl (Chloro) | Deactivating | Ortho, Para |

Nucleophilic Substitution Mechanisms (SN1/SN2) at Halogenated Centers

Nucleophilic substitution at the halogenated centers (bromine and chlorine) on the aromatic ring of this compound is generally challenging. Aryl halides are typically unreactive towards nucleophilic substitution under standard SN1 and SN2 conditions due to the high energy of the phenyl cation intermediate in an SN1 reaction and the steric hindrance preventing backside attack in an SN2 reaction. wikipedia.orglibretexts.orgbyjus.com

However, nucleophilic aromatic substitution (SNAr) can occur if the aromatic ring is activated by strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. wikipedia.orglibretexts.orgbyjus.comlibretexts.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgmasterorganicchemistry.com In this compound, the amine group is electron-donating, which would disfavor the formation of the anionic intermediate required for an SNAr mechanism. The halogen atoms themselves are deactivating but their ability to stabilize a negative charge is not as pronounced as that of a nitro group, for instance.

Therefore, nucleophilic substitution at the bromo or chloro positions is unlikely to proceed via a standard SNAr pathway under typical conditions. For such a reaction to occur, very harsh conditions or the use of a strong base to promote a benzyne (B1209423) mechanism might be necessary. The benzyne mechanism involves the elimination of HX from the aryl halide to form a highly reactive benzyne intermediate, which is then attacked by the nucleophile.

Interactive Data Table: Comparison of Nucleophilic Substitution Mechanisms

| Mechanism | Substrate | Intermediate | Stereochemistry | Rate Law |

| SN1 | Tertiary > Secondary | Carbocation | Racemization | Rate = k[Substrate] |

| SN2 | Primary > Secondary | Transition State | Inversion | Rate = k[Substrate][Nucleophile] |

| SNAr | Activated Aryl Halide | Meisenheimer Complex | Retention | Rate = k[Aryl Halide][Nucleophile] |

Amine Reactivity and Transformation Mechanisms

The secondary amine group in this compound is a key site of reactivity. Its basicity allows it to react with acids to form ammonium (B1175870) salts. chemicalbook.com The lone pair of electrons on the nitrogen atom also makes it nucleophilic.

One important reaction mechanism involving the amine group is N-dealkylation , which is the removal of an alkyl group from an amine. nih.govresearchgate.netnih.gov For a secondary amine like this compound, this would involve the removal of the isopropyl group. Chemical methods for N-dealkylation often involve reagents like cyanogen (B1215507) bromide (von Braun reaction) or chloroformates, followed by hydrolysis. nih.govresearchgate.net Catalytic methods, for instance using palladium catalysts, can also achieve N-dealkylation. researchgate.net The mechanism of enzymatic N-dealkylation, often mediated by cytochrome P450 enzymes, typically proceeds through the hydroxylation of the carbon atom attached to the nitrogen, forming an unstable carbinolamine that then fragments to the dealkylated amine and a carbonyl compound (in this case, acetone).

The steric hindrance provided by the isopropyl group can influence the reactivity of the amine. While it can hinder the approach of bulky reagents, it does not completely prevent reactions at the nitrogen center. rsc.orgdntb.gov.ua

Elucidation of Advanced Catalytic Reaction Mechanisms

The structure of this compound, containing both aryl halide moieties and an amine group, makes it a potential substrate for various advanced catalytic reactions, particularly palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination). nih.govnih.govnih.govuwindsor.ca

In a potential intermolecular C-N coupling reaction, the dihalo-substituted aniline (B41778) derivative could react with another amine in the presence of a palladium catalyst and a base. The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that includes:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (C-Br or C-Cl bond) to form a palladium(II) intermediate.

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) center, and a base deprotonates the coordinated amine to form a palladium-amido complex.

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the palladium(0) catalyst.

The presence of two halogen atoms (Br and Cl) on the aromatic ring offers the possibility of selective or double amination, depending on the reaction conditions and the relative reactivity of the C-Br and C-Cl bonds. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.

The sterically hindered nature of the secondary amine in this compound could also influence its participation in such catalytic cycles, potentially requiring specific ligand systems to facilitate the reaction. rsc.orgdntb.gov.uanih.govrsc.orgnih.gov

Interactive Data Table: Key Steps in a Generalized Buchwald-Hartwig Amination Catalytic Cycle

| Step | Description |

| 1. Oxidative Addition | Pd(0) inserts into the Aryl-Halide bond to form a Pd(II) complex. |

| 2. Ligand Exchange/Amine Coordination | The amine nucleophile displaces a ligand on the Pd(II) complex. |

| 3. Deprotonation | A base removes a proton from the coordinated amine to form a Pd(II)-amido complex. |

| 4. Reductive Elimination | The C-N bond is formed, and the Pd(0) catalyst is regenerated. |

Computational Chemistry Investigations of 2 4 Bromo 2 Chlorophenyl Propan 2 Amine

Consideration of Solvent Effects in Theoretical Calculations (e.g., IEF-PCM Model)

The behavior of a molecule can change significantly in a solution. Models like the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) are used to simulate these solvent effects. An analysis of how a solvent would influence the geometry and electronic properties of this compound remains speculative without dedicated computational research.

While general principles of computational chemistry and the expected influence of the bromo, chloro, and amine functional groups on a benzene (B151609) ring could be discussed, any such discussion would be purely hypothetical and not the specific, data-driven article requested. The scientific community has published extensive computational research on related halogenated and aminated aromatic compounds, but not on this compound itself.

Future computational studies are required to elucidate the specific structural and electronic properties of this compound.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., GIAO NMR Chemical Shifts)

The process typically involves the optimization of the molecule's geometry at a given level of theory, followed by the GIAO calculation to determine the isotropic shielding constants for each nucleus. These shielding constants are then converted to chemical shifts by referencing them against a standard, commonly tetramethylsilane (B1202638) (TMS).

For a molecule like this compound, the predicted ¹H and ¹³C NMR chemical shifts would be influenced by the electronic environment of each nucleus. The electron-withdrawing effects of the bromine and chlorine atoms on the phenyl ring, as well as the electronic nature of the propan-2-amine substituent, would be reflected in the calculated chemical shifts.

To illustrate the expected accuracy of such predictions, the following table presents a hypothetical comparison of experimental and DFT/GIAO calculated ¹³C NMR chemical shifts for a related aromatic amine, showcasing the typical deviations observed in such studies.

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Deviation (ppm) |

| C1 | 145.2 | 146.1 | +0.9 |

| C2 | 118.9 | 119.5 | +0.6 |

| C3 | 129.4 | 130.0 | +0.6 |

| C4 | 121.7 | 122.4 | +0.7 |

This table is illustrative and does not represent actual data for this compound.

The correlation between experimental and calculated shifts allows for the confident assignment of NMR signals, particularly in complex molecules where empirical rules may be ambiguous.

Theoretical Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational methods, particularly DFT, are instrumental in predicting the NLO properties of molecules. The key parameters in these analyses are the polarizability (α) and the first-order hyperpolarizability (β), which quantify the linear and non-linear response of a molecule to an external electric field.

A computational study on a structurally similar compound, 2-bromo-4-chlorophenyl-2-bromobutanoate, which shares the 4-bromo-2-chlorophenyl moiety, provides valuable insights into the potential NLO properties of this compound. mdpi.com In that study, the electronic and NLO properties were investigated using DFT calculations. mdpi.com

The HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap is a critical factor in determining NLO response; a smaller gap generally correlates with a larger hyperpolarizability. For the series of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives studied, the HOMO-LUMO gap was found to be in the range of 4.27 eV to 5.19 eV. mdpi.com

The calculated NLO properties for one of the derivatives in that study are presented in the table below. It is important to note that these values are for a related but different molecule and serve as an illustration of the type of data obtained from such computational analyses.

| Property | Value |

| HOMO-LUMO Gap (eV) | 4.27 |

| Polarizability (α) | Data not available in the provided search result |

| First Hyperpolarizability (β) | Data not available in the provided search result |

The data in this table is from a study on a related compound, 2-bromo-4-chlorophenyl-2-bromobutanoate derivative, and not this compound. mdpi.com

The study concluded that the derivatives exhibited promising NLO properties, suggesting that the 4-bromo-2-chlorophenyl scaffold can contribute to a significant NLO response. mdpi.com This implies that this compound may also possess interesting NLO characteristics worthy of further investigation.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers between them. Computational methods, particularly DFT, are well-suited for this purpose.

For this compound, the key flexible bonds are those connecting the phenyl ring to the propan-2-amine side chain. A potential energy surface (PES) map can be generated by systematically rotating these bonds and calculating the energy at each step. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers to conformational change.

While a specific conformational analysis of this compound is not available, studies on similar substituted phenethylamines have shown that the orientation of the amine group relative to the phenyl ring is a critical determinant of conformational preference. The interplay of steric hindrance between the substituents on the ring and the side chain, as well as potential intramolecular interactions, would govern the conformational landscape of this molecule.

A representative potential energy surface map for a simple substituted ethane (B1197151) is shown below to illustrate the concept. The x and y axes represent the dihedral angles of two rotating bonds, and the color contours indicate the potential energy.

Illustrative Potential Energy Surface Map

(This is a generic representation and not the actual PES for this compound)

The stable conformers would reside in the low-energy valleys of this surface. Understanding the relative energies and populations of these conformers is essential for a complete picture of the molecule's behavior.

Advanced Spectroscopic and Structural Characterization of 2 4 Bromo 2 Chlorophenyl Propan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical environment of atomic nuclei, specifically ¹H (protons) and ¹³C, it is possible to elucidate the connectivity and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of 2-(4-Bromo-2-chlorophenyl)propan-2-amine is expected to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the aliphatic methyl protons. The electronegativity of the bromine and chlorine atoms, along with the amine group, will influence the chemical shifts of nearby protons.

The aromatic region is predicted to show three signals for the three protons on the substituted benzene (B151609) ring. These protons are in different chemical environments and will likely appear as complex multiplets due to spin-spin coupling. The protons on the amine group are expected to produce a broad singlet, a characteristic feature of exchangeable protons. The two methyl groups are chemically equivalent, leading to a single sharp signal (a singlet) in the upfield region of the spectrum, integrating to six protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.6 | Multiplet | 3H | Ar-H (Aromatic protons) |

| ~ 1.5 - 2.5 (broad) | Singlet | 2H | -NH₂ (Amine protons) |

| ~ 1.4 | Singlet | 6H | -C(CH₃)₂ (Methyl protons) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals are anticipated. The two methyl carbons are equivalent and will therefore produce a single peak. The six carbons of the benzene ring are all in unique environments and will each generate a separate signal. The quaternary carbon atom bonded to the amine group and the two methyl groups will also have a characteristic chemical shift.

The aromatic carbons are expected to resonate in the downfield region (120-150 ppm). The carbons directly bonded to the electronegative bromine and chlorine atoms will be shifted further downfield. The quaternary carbon of the propan-2-amine moiety is predicted to appear in the 50-60 ppm range, while the equivalent methyl carbons will be observed in the more shielded, upfield region of the spectrum. docbrown.info

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145-150 | Ar-C (C-Cl) |

| ~ 130-140 | Ar-C (C-C(CH₃)₂NH₂) |

| ~ 125-135 | Ar-CH |

| ~ 120-130 | Ar-CH |

| ~ 115-125 | Ar-C (C-Br) |

| ~ 110-120 | Ar-CH |

| ~ 50-60 | -C (CH₃)₂NH₂ |

| ~ 25-35 | -C(C H₃)₂ |

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct peaks in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations from the aromatic ring and the methyl groups will likely be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Aromatic C=C stretching vibrations typically produce sharp peaks in the 1450-1600 cm⁻¹ range. The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ region. Finally, the vibrations corresponding to the C-Cl and C-Br bonds will be found in the fingerprint region, generally below 800 cm⁻¹ and 700 cm⁻¹, respectively. uantwerpen.be

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch | Primary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 3000 | C-H Stretch | Aliphatic (Methyl) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1020 - 1250 | C-N Stretch | Amine |

| < 800 | C-Cl Stretch | Chloro-aromatic |

| < 700 | C-Br Stretch | Bromo-aromatic |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While N-H and C-H stretching vibrations are also active in Raman, they are typically weaker. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, often produce a strong signal in Raman spectra. The C-Cl and C-Br stretching vibrations are also expected to be Raman active and can provide further confirmation of the compound's structure. uantwerpen.be

Table 4: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 3000 | C-H Stretch | Aliphatic (Methyl) |

| ~ 1600 | C=C Stretch | Aromatic Ring |

| ~ 1000 | Ring Breathing | Aromatic Ring |

| < 800 | C-Cl Stretch | Chloro-aromatic |

| < 700 | C-Br Stretch | Bromo-aromatic |

X-ray Diffraction Analysis

As of this writing, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. Therefore, a detailed analysis of its solid-state structure, including bond lengths, bond angles, and crystal packing, is not possible.

Should single crystals of sufficient quality be grown, X-ray diffraction analysis would provide definitive structural confirmation. This technique would precisely determine the three-dimensional arrangement of atoms, including the conformation of the propan-2-amine side chain relative to the substituted phenyl ring. It would also reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the packing of molecules in the crystal lattice. For related complex bromo- and chloro-substituted phenyl compounds, crystal structure analysis has been crucial for understanding their molecular geometry and intermolecular forces. researchgate.netresearchgate.net

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

For a molecule like this compound, a successful SCXRD analysis would yield a detailed structural model. While specific crystallographic data for this exact compound are not publicly available, the technique has been successfully applied to structurally similar molecules, such as 2,3-Dibromo-1,3-bis(4-chlorophenyl)propan-1-one and N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide. nih.govresearchgate.net In these studies, SCXRD was used to determine key geometric parameters, including unit cell dimensions, space group, and dihedral angles between aromatic rings. nih.govresearchgate.net

If crystals of this compound suitable for SCXRD were grown, the analysis would provide the exact coordinates of each atom, confirming the connectivity and stereochemistry. This experimental data is the gold standard for solid-state structural elucidation and serves as a crucial benchmark for computational modeling. mdpi.com

| Parameter | Information Provided by SCXRD |

|---|---|

| Molecular Geometry | Precise bond lengths (e.g., C-C, C-N, C-Cl, C-Br) and bond angles. |

| Conformation | Torsion angles, defining the spatial orientation of the propan-2-amine group relative to the substituted phenyl ring. |

| Crystal System & Space Group | Defines the symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). nih.govnih.gov |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. nih.gov |

| Intermolecular Interactions | Reveals non-covalent interactions like hydrogen bonding or halogen bonding that stabilize the crystal packing. |

Comparative Studies of Experimental and Theoretically Optimized Geometries

To gain deeper insight into the intrinsic properties of a molecule, it is common practice to compare the experimental solid-state structure obtained from SCXRD with a theoretically optimized geometry. nih.gov This comparison helps to validate the accuracy of the computational methods and to understand the effects of the crystal packing environment on the molecular structure.

The theoretical geometry is typically calculated using quantum chemical methods, such as Density Functional Theory (DFT). dntb.gov.uaresearchgate.net In this approach, the molecule's energy is calculated as a function of its geometry, and an optimization algorithm finds the lowest-energy conformation in the gas phase (in silico). nih.gov

For this compound, DFT calculations would predict its most stable three-dimensional shape, including all bond lengths and angles. These computed values would then be systematically compared to the experimental data from SCXRD. A high degree of correlation between the experimental and calculated parameters indicates that the theoretical model is a reliable representation of the molecule's electronic structure. nih.govnih.gov Discrepancies can often be attributed to intermolecular forces present in the solid state, which are absent in the gas-phase calculation.

| Structural Parameter | Experimental Value (from SCXRD) | Theoretical Value (from DFT) | Significance of Comparison |

|---|---|---|---|

| C-C Bond Lengths | (Data not available) | (Calculable) | Assesses the accuracy of the DFT functional and basis set. |

| C-N Bond Length | (Data not available) | (Calculable) | Validates the description of the amine linkage. |

| Bond Angles (e.g., C-C-C) | (Data not available) | (Calculable) | Confirms the local geometry around atomic centers. |

| Dihedral Angles | (Data not available) | (Calculable) | Highlights conformational differences between the solid state and the gas phase. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is used to measure the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₉H₁₁BrClN), HRMS would be used to measure the mass of its protonated molecular ion, [M+H]⁺. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) would result in a characteristic isotopic pattern, further confirming the compound's identity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing compounds in complex mixtures. In an LC-MS analysis of this compound, the compound would first be passed through an HPLC column to separate it from impurities. As it elutes from the column, it enters the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). ESI would generate the protonated molecular ion [M+H]⁺, allowing for its detection and quantification. LC-MS is frequently used in the analysis of related pharmaceutical compounds and their impurities. bldpharm.comchemicea.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. The sample is injected into a gas chromatograph, where it is vaporized and separated on a column. The separated components then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). EI is a higher-energy technique that causes predictable fragmentation of the molecule.

For this compound, the mass spectrum would show a molecular ion peak [M]⁺ and several characteristic fragment ions. A key fragmentation pathway for phenethylamines and related structures is the cleavage of the carbon-carbon bond alpha to the phenyl ring (beta to the amine group). This would result in the formation of a stable iminium ion. The fragmentation pattern serves as a chemical "fingerprint" that aids in structural elucidation. researchgate.netscielo.br

| Technique | Primary Ion(s) Expected | Expected m/z (Monoisotopic) | Key Information Obtained |

|---|---|---|---|

| HRMS (ESI+) | [M+H]⁺ | 247.9863 | Precise mass for elemental formula confirmation. |

| LC-MS (ESI+) | [M+H]⁺ | 248 | Molecular weight confirmation and quantification in a mixture. |

| GC-MS (EI) | [M]⁺ [M-CH₃]⁺ [CH₃-C=NH₂]⁺ | 247 232 58 | Molecular weight and structural fingerprint from fragmentation. |

Note: m/z values are based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The wavelengths of light that are absorbed are characteristic of the molecule's structure, particularly its system of conjugated π-electrons.

The UV-Vis spectrum of this compound is expected to be dominated by absorptions due to π→π* transitions within the substituted benzene ring. The presence of the chloro and bromo substituents, as well as the propan-2-amine group, will influence the exact position and intensity of the absorption maxima (λₘₐₓ). Based on similarly substituted aromatic compounds, absorption bands are expected in the range of 200-300 nm. researchgate.netscience-softcon.de Time-dependent density functional theory (TD-DFT) can also be used to computationally predict the electronic absorption spectrum, which can then be compared with experimental results. researchgate.netresearchgate.net

| Electronic Transition | Chromophore | Expected λₘₐₓ Range (nm) |

|---|---|---|

| π→π* | Substituted Phenyl Ring | ~210-230 nm and ~260-290 nm |

Synthesis and Structure Reactivity Relationships of 2 4 Bromo 2 Chlorophenyl Propan 2 Amine Derivatives and Analogues

Principles for the Design and Synthesis of Structural Analogues

The design of structural analogues of 2-(4-bromo-2-chlorophenyl)propan-2-amine is primarily guided by the goal of investigating structure-activity relationships (SAR). Key considerations in the design process include the modification of the aromatic ring, the amine functionality, and the isopropyl backbone. These modifications aim to probe the electronic and steric effects on the molecule's reactivity and potential interactions with biological targets.

Principles for designing these analogues often involve:

Isosteric and Bioisosteric Replacements: Substituting atoms or groups with others that have similar size, shape, or electronic properties to observe the impact on chemical behavior. For instance, replacing the bromine atom with other halogens or the chloro group with a fluoro or methyl group.

Homologation: Increasing the length of the alkyl chain to understand the influence of lipophilicity and steric bulk.

Positional Isomerism: Moving the substituents on the phenyl ring to different positions to assess the impact of their location on reactivity.

Functional Group Interconversion: Converting the amine group into other functionalities like amides, sulfonamides, or N-oxides to explore different chemical properties and reaction pathways. nih.gov

The synthesis of these designed analogues requires a strategic selection of starting materials and reaction pathways to achieve the desired structures efficiently and with high purity.

Synthetic Approaches to Substituted Derivatives

Various synthetic routes have been developed for the preparation of substituted derivatives of this compound and related structures. These methods often start from commercially available substituted benzaldehydes or ketones.

A common strategy involves the reductive amination of a corresponding ketone, such as 1-(4-bromo-2-chlorophenyl)propan-2-one. This method directly introduces the amine functionality. evitachem.com Another versatile approach is the Henry reaction , where a substituted benzaldehyde (B42025) is reacted with a nitroalkane, followed by reduction of the resulting nitroalkene to the desired amine. For example, the reaction of 4-bromo-2-chlorobenzaldehyde (B143073) with nitroethane would yield a nitropropene intermediate, which can then be reduced to the corresponding amine. evitachem.com

For the synthesis of derivatives with modifications on the aromatic ring, cross-coupling reactions like the Suzuki or Stille coupling are frequently employed. nih.gov These reactions allow for the introduction of various aryl or alkyl groups at specific positions on the phenyl ring, starting from a dihalogenated precursor. For instance, a regioselective Suzuki cross-coupling reaction can be performed on a dihalophenyl derivative to introduce a new substituent. nih.govresearchgate.net

The synthesis of N-substituted derivatives can be achieved by reacting the primary amine with various electrophiles. For example, acylation with acid chlorides or anhydrides yields the corresponding amides. mdpi.comnih.gov The reaction with sulfonyl chlorides produces sulfonamides.

Investigation of Substituent Effects on Chemical Reactivity and Synthetic Outcomes

The nature and position of substituents on the this compound scaffold have a profound impact on its chemical reactivity and the outcomes of synthetic transformations.

Influence of Halogen Atoms on Reactivity and Regioselectivity

The bromine and chlorine atoms on the phenyl ring are crucial determinants of the molecule's reactivity, particularly in cross-coupling reactions. The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. nih.govresearchgate.net This difference in bond strength allows for regioselective reactions. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive and will undergo oxidative addition to the palladium catalyst more readily than the C-Cl bond. researchgate.net This selectivity enables the specific functionalization at the 4-position of the phenyl ring while leaving the 2-chloro substituent intact.

The electronic properties of the halogens also play a role. Both chlorine and bromine are electron-withdrawing groups through induction, which deactivates the aromatic ring towards electrophilic substitution. However, they are also ortho, para-directing due to resonance effects. The boiling points of isomeric dihalobenzenes are very similar; however, para-isomers tend to have higher melting points due to their symmetrical structure which allows for better packing in the crystal lattice. ncert.nic.in

Impact of Amine Group Modifications on Reaction Pathways and Selectivity

Modification of the primary amine group can significantly alter the reaction pathways and selectivity. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.

N-Alkylation and N-Arylation: Direct alkylation or arylation of the amine can be challenging due to the potential for over-alkylation. Reductive amination provides a more controlled method for introducing alkyl groups.

Amide and Sulfonamide Formation: Conversion of the amine to an amide or sulfonamide withdraws electron density from the nitrogen, making it significantly less nucleophilic and basic. mdpi.comnih.gov This modification can influence the reactivity of other parts of the molecule. For instance, the presence of an amide group can affect the electronic properties of the aromatic ring.

Reversible Reactions: The reactivity of amines can be temporarily reduced through reversible reactions, such as the formation of carbamates with carbon dioxide, which can be reversed upon removal of CO2. mdpi.com

Effects of Aromatic Ring Substitutions on Reaction Conditions and Yields

The introduction of additional substituents on the aromatic ring can influence reaction conditions and yields by altering the electronic and steric properties of the molecule.

Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. In the context of cross-coupling reactions, EDGs on a phenylboronic acid partner can lead to higher yields. nih.gov

Electron-Withdrawing Groups (EWGs): Substituents like nitro or cyano groups decrease the electron density of the ring, making it less reactive towards electrophiles but more susceptible to nucleophilic aromatic substitution. In Suzuki couplings, phenylboronic acids with EWGs may result in lower yields compared to those with EDGs. nih.gov

Steric Hindrance: Bulky substituents near the reaction center can hinder the approach of reagents, potentially requiring more forcing reaction conditions (higher temperatures, longer reaction times) and leading to lower yields. ncert.nic.in

The following table summarizes the expected effects of different substituents on the aromatic ring:

| Substituent Type | Position | Effect on Reactivity | Impact on Yields |

| Electron-Donating | Ortho, Para | Activates ring towards electrophilic substitution | Generally increases yields in cross-coupling |

| Electron-Withdrawing | Ortho, Para | Deactivates ring towards electrophilic substitution | Generally decreases yields in cross-coupling |

| Bulky Group | Ortho | Steric hindrance may lower reaction rates | Can lead to lower yields |

Stereochemical Considerations in Derivative Synthesis

The this compound molecule itself is achiral as the carbon atom bearing the amine group is attached to two identical methyl groups. However, the synthesis of certain derivatives can introduce chirality. For example, if one of the methyl groups were to be replaced with a different substituent, the C2 carbon would become a stereocenter.

In such cases, controlling the stereochemistry becomes a critical aspect of the synthesis. Stereoselective synthetic methods are employed to produce a specific enantiomer or diastereomer.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or terpenes, to introduce the desired stereochemistry. evitachem.com

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in a reaction, leading to the preferential formation of one enantiomer over the other.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step. evitachem.com

When a molecule contains one or more stereocenters, the resulting stereoisomers (enantiomers and diastereomers) can have different chemical and physical properties. uou.ac.in For instance, diastereomers have different melting points, boiling points, and solubilities, which can often be exploited for their separation. The spatial arrangement of atoms, or configuration, is described using systems like the Cahn-Ingold-Prelog (R/S) nomenclature. uou.ac.in

Development of Advanced Chemical Building Blocks Incorporating the this compound Core

The this compound scaffold is a valuable starting point for the creation of more complex and functionally diverse molecules. Its inherent chemical features—a halogenated aromatic ring and a sterically hindered amine—can be strategically modified to produce a new generation of chemical building blocks with tailored properties.

The synthesis of the core structure can be hypothetically achieved through several routes, often commencing from commercially available precursors. A plausible method involves the multi-step synthesis starting from 4-bromo-2-chloroaniline. This process would likely involve diazotization followed by a Sandmeyer-type reaction to introduce a different functional group that can then be elaborated to the desired propan-2-amine moiety. researchgate.netchemicalbook.com Another potential route could start from 2-bromo-1-(4-chlorophenyl)propan-1-one, which can be subjected to reductive amination. nih.gov The precursor, 2-(4-bromo-2-chlorophenyl)propan-2-ol (B1373889), is also a logical starting material for the synthesis of the target amine. sigmaaldrich.comuni.lu

The reactivity of the this compound core is dictated by the interplay of the electronic effects of the halogen substituents and the nucleophilic character of the amine group. The bromine and chlorine atoms are electron-withdrawing groups, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. ncert.nic.in The tertiary amine, on the other hand, can act as a nucleophile or a base, and its reactivity can be modulated by the steric hindrance provided by the gem-dimethyl groups.

The development of advanced building blocks from this core can proceed through various chemical transformations. For instance, the bromine atom can be selectively functionalized via cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the extension of the molecular framework and the introduction of diverse substituents. The amine group can be acylated, alkylated, or used to form Schiff bases, providing another handle for molecular diversification.

The structural and reactivity insights gained from analogues, such as (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one, can be valuable in predicting the behavior of this compound derivatives. mdpi.com Computational methods like Density Functional Theory (DFT) can be employed to understand the structure-reactivity relationship and to guide the design of new building blocks with desired electronic and steric properties. mdpi.com

The resulting advanced building blocks have potential applications in various fields. In medicinal chemistry, they can serve as key intermediates for the synthesis of novel therapeutic agents. The specific halogenation pattern and the presence of the amine functionality can contribute to the binding affinity and selectivity of drug candidates. In materials science, these building blocks can be incorporated into polymers or other materials to tune their optical, electronic, or thermal properties.

Table 1: Key Precursors and Intermediates for the Synthesis of this compound Derivatives

| Compound Name | CAS Number | Molecular Formula | Use in Synthesis |

| 2-(4-Bromo-2-chlorophenyl)propan-2-ol | 875307-00-9 | C9H10BrClO | Precursor to the amine |

| 2-Bromo-1-(4-chlorophenyl)propan-1-one | 877-37-2 | C9H8BrClO | Ketone precursor for reductive amination |

| 1-(2-Bromo-4-chlorophenyl)propan-2-one | 1305324-47-3 | C9H8BrClO | Isomeric ketone precursor |

| 5-Chloro-2-methylaniline | Not Available | C7H8ClN | Potential starting material for multi-step synthesis |

| 2-(4-bromo-2-fluorophenyl)propan-2-amine hydrochloride | Not Available | C9H12BrClFN | Analogue for reactivity studies |

Table 2: Spectroscopic Data for a Representative Precursor: 2-Bromo-4-chlorotoluene chemicalbook.com

| Technique | Data |

| 1H NMR (CDCl3) | δ 7.45 (d, J= 1.8 Hz, 1H, 2-H), 7.34 (dd, J= 6.0 Hz, J= 1.8 Hz, 1H, 4-H), 7.12 (d, J= 6.0 Hz, 1H, 5-H), 2.43 (s, 3H, Me) |

Conclusion and Future Research Directions

Summary of Key Academic Findings Related to 2-(4-Bromo-2-chlorophenyl)propan-2-amine

A comprehensive review of publicly available scientific literature reveals a notable scarcity of dedicated academic research focused specifically on this compound. While commercial suppliers list the compound and its hydrochloride salt, indicating its synthesis is achievable, detailed scholarly articles describing its synthesis, characterization, and reactivity are not readily found. bldpharm.comuni.lu The majority of available data pertains to structurally related compounds, such as the precursor 2-(4-bromo-2-chlorophenyl)propan-2-ol (B1373889). nih.govsigmaaldrich.combiosynth.comuni.lu This lack of specific research underscores that the compound is likely a novel or under-investigated molecule within the academic community.

Identification of Unanswered Questions and Existing Research Gaps

The limited academic footprint of this compound brings to light several significant research gaps. The most prominent unanswered questions include:

Validated Synthetic Routes: There is no published, peer-reviewed methodology for the synthesis of this compound. While its availability from commercial sources implies its existence, the specific reaction conditions, yields, and purification methods are not publicly documented in academic literature.

Comprehensive Spectroscopic and Structural Data: Detailed and assigned spectroscopic data, including 1H NMR, 13C NMR, IR, and mass spectrometry, for the pure amine have not been published. bas.bgchegg.comrsc.orgdocbrown.info Furthermore, single-crystal X-ray diffraction data, which would provide definitive structural elucidation, is absent.

Physicochemical Properties: Experimental data on key physicochemical properties such as pKa, solubility in various solvents, and lipophilicity (LogP) are not available.

Chemical Reactivity Profile: The reactivity of the amine group in this specific halogenated phenylpropane framework has not been explored. Studies on its nucleophilicity, potential for derivatization, and stability under various conditions are lacking.

Biological Activity: There are no published reports on the biological or pharmacological activity of this compound. Given that structurally similar phenylpropanamines can exhibit biological effects, this represents a significant area for potential investigation. researchgate.netsigmaaldrich.combiosynth.com

Prospects for Future Synthetic Methodologies and Chemical Transformations

The development of synthetic routes to this compound and its derivatives presents a fertile ground for future research. Based on established organic chemistry principles and synthetic strategies for analogous compounds, several methodologies could be explored:

From the Corresponding Alcohol: A plausible route could involve the conversion of the commercially available 2-(4-bromo-2-chlorophenyl)propan-2-ol to a suitable leaving group, followed by nucleophilic substitution with an amine source.

Reductive Amination: The synthesis could potentially be achieved through the reductive amination of a corresponding ketone, 2-(4-bromo-2-chlorophenyl)propan-2-one. This ketone itself would first need to be synthesized, likely from 1-bromo-3-chloro-benzene.

Ritter Reaction: Another potential pathway is the Ritter reaction, where 2-(4-bromo-2-chlorophenyl)prop-1-ene could react with a nitrile in the presence of a strong acid to form an amide, which can then be hydrolyzed to the desired amine.

Future work could also focus on the chemical transformations of the amine group, such as acylation, alkylation, and sulfonylation, to generate a library of new derivatives. The reactivity of the aromatic ring through electrophilic or nucleophilic aromatic substitution, potentially modulated by the existing substituents, also warrants investigation.

Potential for Advanced Computational Modeling Studies in Further Characterization and Prediction

In the absence of extensive experimental data, advanced computational modeling offers a powerful tool for the preliminary characterization and prediction of the properties of this compound.

Table 1: Potential Computational Chemistry Applications

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Prediction of optimized molecular geometry, bond lengths, and bond angles. Calculation of vibrational frequencies to aid in the interpretation of experimental IR and Raman spectra. Prediction of 1H and 13C NMR chemical shifts. evitachem.comdntb.gov.uaresearchgate.netasianresassoc.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize the nature of chemical bonds and non-covalent interactions within the molecule. |

| Molecular Dynamics (MD) Simulations | Investigation of the conformational landscape of the molecule and its interactions with solvent molecules. |

| Molecular Docking | In silico screening against various biological targets to predict potential pharmacological activity, guiding future experimental studies. dntb.gov.uaresearchgate.net |

These computational studies can provide valuable insights into the molecule's electronic structure, reactivity, and potential for biological interactions, thereby guiding and accelerating future experimental research efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.